FFN102

描述

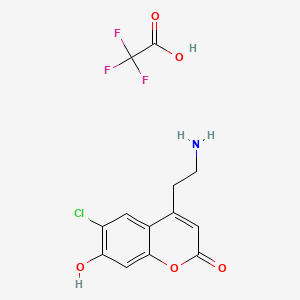

FFN-102 (三氟乙酸盐) 是一种荧光假神经递质,是多巴胺转运蛋白和囊泡单胺转运蛋白 2 的底物。它是一种 pH 依赖性荧光探针,可标记多巴胺细胞体、轴突和突触前末梢。 这种化合物用于监测多巴胺胞吐作用,其 pKa 值为 6.2 .

准备方法

FFN-102 (三氟乙酸盐) 的制备涉及合成 4-(2-氨基乙基)-6-氯-7-羟基-2H-1-苯并吡喃-2-酮,然后与三氟乙酸反应形成三氟乙酸盐。 反应条件通常包括使用二甲基甲酰胺或二甲基亚砜等溶剂,产物以结晶固体的形式获得 .

化学反应分析

科学研究应用

FFN-102 (三氟乙酸盐) 有多种科学研究应用:

化学: 它用作荧光探针来研究化学反应和相互作用。

生物学: 该化合物用于标记和监测多巴胺细胞体、轴突和突触前末梢。

医学: 它用于研究以了解多巴胺相关过程和疾病。

作用机制

FFN-102 (三氟乙酸盐) 通过作为多巴胺转运蛋白和囊泡单胺转运蛋白 2 的底物而发挥其作用。它标记多巴胺细胞体、轴突和突触前末梢,使研究人员能够监测多巴胺胞吐作用。 该化合物的荧光具有 pH 依赖性,在不同的 pH 值下其激发光谱分别为 340 和 370 纳米,发射光谱为 453 纳米 .

相似化合物的比较

FFN-102 (三氟乙酸盐) 与其他类似化合物相比具有独特性,因为它具有特定的荧光特性以及标记多巴胺能细胞的能力。类似的化合物包括:

FFN-200: 另一种具有不同荧光特性的荧光假神经递质。

FFN-511: 一种具有类似应用但化学结构和性质不同的化合物。

三氟乙酸钠: 一种用于不同应用的相关化合物,例如三氟甲基化反应

生物活性

FFN102, a pH-responsive fluorescent false neurotransmitter (FFN), is primarily utilized in neuroscience to visualize and study dopamine neurotransmission. This compound mimics the behavior of dopamine in the brain, allowing researchers to investigate synaptic activity and release mechanisms with high specificity and sensitivity.

Chemical Structure and Properties:

- Chemical Name: 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate

- CAS Number: 1883548-92-2

- Purity: ≥99%

- Excitation Maxima: 340 nm (pH 5), 370 nm (pH 7.5)

- Emission Maximum: 435 nm (both pH levels)

This compound acts as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Its fluorescence increases significantly when it transitions from the acidic environment of synaptic vesicles (approximately pH 5.6) to the neutral extracellular space (pH 7.4), enabling the detection of dopamine release during synaptic activity .

Biological Activity and Applications

This compound has been demonstrated to effectively label dopaminergic neurons and their synaptic terminals, providing insights into dopamine release dynamics in various brain regions, particularly in the striatum and globus pallidus externus (GPe).

Key Findings from Research Studies

-

Dopamine Release Measurement :

- This compound enables optical measurement of dopamine release at individual synapses, allowing for real-time monitoring of neurotransmitter dynamics during stimulation .

- In studies using mouse brain slices, this compound exhibited prolonged fluorescence decay during activity-dependent dopamine release, indicating its utility in assessing DAT activity .

- Comparative Studies :

- Functional Testing :

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate |

| CAS Number | 1883548-92-2 |

| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) |

| Emission Maximum | 435 nm |

| Selectivity | High selectivity for DAT and VMAT2 |

| Biological Activity | Optical measurement of dopamine release |

| Application | Visualization of dopaminergic synapses |

Case Studies

-

Study on Synaptic Release Dynamics :

- In a study published in eLife, this compound was used to measure calcium-dependent fluorescence transients during electrical stimulation in both striatal and GPe neurons. Results indicated that while striatal responses were robust, GPe responses were smaller but highlighted specific hotspots of activity .

- Dopamine Transporter Interaction :

属性

IUPAC Name |

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXKAKVMJGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。